Avorelin acetate

Description

Contextualization within Gonadotropin-Releasing Hormone (GnRH) Analogue Research

The study of Avorelin (B1665850) acetate (B1210297) is deeply rooted in the extensive research history of gonadotropin-releasing hormone (GnRH) analogues, also known as luteinizing hormone-releasing hormone (LHRH) analogues.

The journey of LHRH agonists began with the discovery of the structure of LHRH in the early 1970s by Andrew Schally and Roger Guillemin. researchgate.netcancerbiomed.org This discovery, which earned a Nobel Prize, spurred the synthesis of numerous LHRH analogues with the initial aim of creating more potent and longer-acting molecules than the native hormone for treating infertility. researchgate.netujms.net

However, researchers soon observed a paradoxical effect. While initial administration of these potent agonists stimulated the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), continuous exposure led to a desensitization of the pituitary's GnRH receptors. researchgate.netnih.govnih.gov This downregulation of receptors results in a profound suppression of gonadotropin secretion, effectively inducing a state of medical castration. researchgate.netresearchgate.net This inhibitory action, first noted in the late 1970s, shifted the research focus towards using these "superagonists" as anti-fertility agents and for treating hormone-dependent diseases like prostate cancer. researchgate.netujms.net The development of long-acting depot formulations in the 1980s was a significant milestone, providing a reversible alternative to surgical castration for hormonal manipulation. nih.govnih.gov

Avorelin is classified as a potent GnRH superagonist. ncats.ionih.gov A superagonist is an analogue that binds to the GnRH receptor with higher affinity and has greater biological activity than the endogenous GnRH molecule. researchgate.net The enhanced potency of superagonists like Avorelin is typically achieved by modifying the amino acid sequence of the native GnRH decapeptide, which also provides protection against enzymatic degradation. ujms.netresearchgate.net

In research, Avorelin serves as a tool to induce a state of profound gonadal suppression. nih.gov The mechanism follows the classic superagonist pattern: an initial, transient surge in LH and FSH levels (a "flare" effect), followed by a sustained downregulation of the pituitary GnRH receptors. researchgate.netnih.gov This leads to a sharp decrease in the production of sex hormones, such as testosterone (B1683101). researchgate.netnih.gov Consequently, Avorelin has been investigated in research models for hormone-sensitive conditions, most notably prostate cancer. medchemexpress.comnih.govmedchemexpress.com

Significance of Avorelin Acetate in Endocrine System Research

The primary significance of this compound in endocrine research lies in its ability to reversibly suppress the pituitary-gonadal axis. nih.gov This makes it a valuable chemical probe for studying the effects of sex hormone deprivation on various physiological and pathological processes.

Research studies have demonstrated that Avorelin effectively induces medical castration by suppressing testosterone concentrations. nih.gov Investigations have tracked its pharmacodynamic effects, noting that after an initial flare, serum testosterone and LH levels are significantly reduced, while the reduction in FSH is less pronounced. nih.gov This selective and powerful inhibition allows researchers to explore the intricate roles of the endocrine system, particularly the impact of androgens in conditions like prostate cancer. nih.gov The acetate moiety in this compound is a common salt form used for peptide drugs, and acetate itself is a short-chain fatty acid produced by gut microbiota that plays a role in cellular metabolism. nih.gov

Overview of Current Academic Research Trajectories for GnRH Analogues

The field of GnRH analogue research continues to evolve, with several key trajectories currently being explored. One major area is the refinement of combination therapies, where GnRH agonists are used with next-generation hormonal agents to improve outcomes in conditions like castration-resistant prostate cancer. cancerbiomed.org

Another significant research avenue is the use of GnRH analogues in pediatric and adolescent endocrinology. They are widely used in the treatment of central precocious puberty (CPP) to delay pubertal development, with ongoing long-term studies assessing impacts on adult height and reproductive function. e-cep.org Furthermore, GnRH analogues are utilized in the context of gender dysphoria in adolescents. researchgate.netnih.govresearchgate.netnih.gov Here, they are used to suppress endogenous pubertal development, providing time for diagnostic exploration before considering gender-affirming hormones. nih.govresearchgate.netnih.gov Research in this area focuses on understanding the trajectories of adolescents who undergo this intervention and the long-term outcomes. researchgate.netnih.gov

The potential role of environmental chemicals as endocrine disruptors, which can interfere with hormonal pathways like the GnRH axis, is also an active area of investigation. endocrine.orgfrontiersin.orgnih.gov This research provides a broader context for the importance of understanding compounds like Avorelin that directly and potently modulate this system.

Research Data on GnRH Agonists

The following tables present data related to the research and characteristics of GnRH agonists.

Table 1: Selected GnRH Superagonists in Endocrine Research

| Compound | Noted Research Application(s) |

| Avorelin | Prostate Cancer nih.govmedchemexpress.com |

| Goserelin (B1671991) | Prostate Cancer, Breast Cancer drugbank.com |

| Leuprolide | Prostate Cancer, Endometriosis, Central Precocious Puberty drugbank.com |

| Triptorelin | Prostate Cancer drugbank.com |

| Histrelin | Central Precocious Puberty, Prostate Cancer drugbank.com |

| Buserelin | Prostate Cancer researchgate.net |

| Nafarelin (B1677618) | Central Precocious Puberty drugbank.com |

| Deslorelin | Veterinary reproduction (pro- and anti-fertility effects) researchgate.net |

| Alarelin | Bovine reproductive performance scielo.org.mx |

Table 2: Pharmacodynamic Effects of Avorelin Depot in a Prostate Cancer Study

This table summarizes findings from a study evaluating a sustained-release formulation of Avorelin. nih.gov

| Parameter | Observation |

| Initial Hormone Response | Expected "flare" in serum testosterone, LH, and FSH during the first week. |

| Time to Medical Castration | Achieved within 4 weeks of injection (defined as testosterone < 1.735 nmol/l). nih.gov |

| Hormone Suppression | Protracted inhibitory effects on pituitary gonadotropin secretion. nih.gov The reduction in serum LH was similar to that of testosterone, while FSH reduction was less pronounced. nih.gov |

| Biochemical Marker Response | Normalization of prostate-specific antigen (PSA ≤ 4 ng/ml) at 6 months was achieved in a high percentage of study participants. nih.gov |

Properties

CAS No. |

785814-29-1 |

|---|---|

Molecular Formula |

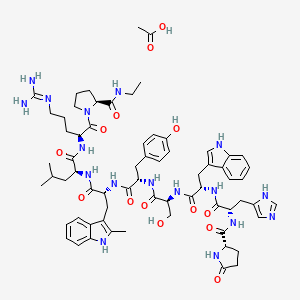

C67H89N17O14 |

Molecular Weight |

1356.5 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C65H85N17O12.C2H4O2/c1-5-69-63(93)54-17-11-25-82(54)64(94)47(16-10-24-70-65(66)67)75-57(87)48(26-35(2)3)76-61(91)52(30-43-36(4)73-45-15-9-7-13-42(43)45)80-58(88)49(27-37-18-20-40(84)21-19-37)77-62(92)53(33-83)81-59(89)50(28-38-31-71-44-14-8-6-12-41(38)44)78-60(90)51(29-39-32-68-34-72-39)79-56(86)46-22-23-55(85)74-46;1-2(3)4/h6-9,12-15,18-21,31-32,34-35,46-54,71,73,83-84H,5,10-11,16-17,22-30,33H2,1-4H3,(H,68,72)(H,69,93)(H,74,85)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,86)(H,80,88)(H,81,89)(H4,66,67,70);1H3,(H,3,4)/t46-,47-,48-,49-,50-,51-,52+,53-,54-;/m0./s1 |

InChI Key |

MQOAHMYIJGUWMT-JESVGHGASA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=C(NC3=CC=CC=C32)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Avorelin Acetate

Peptide Synthesis Strategies for Avorelin (B1665850) Acetate (B1210297)

The synthesis of GnRH analogs such as Avorelin is a complex process that leverages various peptide synthesis methodologies to construct the specific amino acid sequence. bachem.com Avorelin is a decapeptide analog with the sequence: pyroGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Ethylamide. google.com The creation of such molecules relies on precise, stepwise assembly of amino acids. bachem.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides like Avorelin and other GnRH analogs. bachem.commdpi.combachem.com This technique involves building the peptide chain sequentially while one end is attached to an insoluble polymer support, or resin. bachem.com This simplifies the purification process, as excess reagents and by-products can be washed away by filtration after each step. bachem.com

For GnRH analogs, the synthesis generally proceeds from the C-terminus to the N-terminus. google.com A common strategy is the Fmoc (9-fluorenylmethyloxycarbonyl) SPPS procedure. google.com A patent describing the synthesis of an Avorelin precursor specifies a regular stepwise Fmoc SPPS method starting with a 2-Cl-Trt-chloride resin. google.com The general cycle for each amino acid addition in Fmoc-SPPS consists of:

Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed, typically using a base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). rsc.orgnih.gov

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus. rsc.org

Washing: The resin is thoroughly washed to remove excess reagents and soluble by-products. bachem.com

This cycle is repeated until the entire peptide sequence is assembled. bachem.com To improve efficiency, modern SPPS can be enhanced with microwave assistance, which accelerates both the deprotection and coupling reactions. rsc.orgcem.com

| SPPS Step | Description | Common Reagents |

| Resin Loading | The first amino acid (C-terminal) is attached to the solid support. | 2-Cl-Trt-chloride resin, Fmoc-Pro-OH, DIEA |

| Deprotection | Removal of the temporary N-terminal Fmoc protecting group. | 20% Piperidine in DMF |

| Amino Acid Coupling | Addition of the next amino acid in the sequence. | Fmoc-amino acid, HBTU, HOBt, DIEA |

| Final Cleavage | The completed peptide is cleaved from the resin support. | Trifluoroacetic acid (TFA) cocktail |

Hybrid Solid-Liquid Phase Synthesis Techniques

While SPPS is highly effective, hybrid solid-liquid phase synthesis offers an alternative and sometimes more efficient route, particularly for commercial-scale production. researchgate.netgoogle.com This approach combines the advantages of both solid-phase and solution-phase synthesis. Typically, peptide fragments are synthesized on a solid support and then cleaved. google.com These purified fragments are then joined together in a solution-phase reaction to form the final, full-length peptide. google.comgoogle.com

Enzymatic Synthesis and Kinetic Resolution in Related Peptide Chemistry

The biological activity of GnRH analogs is highly dependent on their stereochemistry, specifically the inclusion of D-amino acids (non-naturally occurring enantiomers). nih.gov Avorelin contains a D-Tryptophan at position 6, a modification that is critical for its increased potency and resistance to enzymatic degradation compared to the native GnRH, which has a Glycine (B1666218) at this position. google.comnih.govmdpi.com

Obtaining enantiomerically pure D-amino acids is therefore essential. Kinetic resolution is a key technique used to separate a racemic mixture (a 50:50 mix of L- and D-enantiomers). nih.gov This process involves using a chiral catalyst or enzyme that reacts at a different rate with each enantiomer, allowing for the separation of the desired D-amino acid from the L-form. acs.orgacs.org Peptide-catalyzed kinetic resolution has emerged as a powerful method for producing enantiomerically enriched amino acids and other chiral building blocks necessary for peptide synthesis. acs.orgnih.gov While direct enzymatic synthesis of Avorelin is not the standard method, the principles of enzymatic reactions and kinetic resolution are fundamental to supplying the specialized chiral monomers required for its chemical synthesis. nih.govrsc.org

Advanced Chemical Derivatization for Research Constructs

Chemical derivatization involves modifying the peptide structure to create new molecules, or "constructs," for research. These modifications are crucial for studying structure-activity relationships (SAR), which explore how specific chemical features of a molecule relate to its biological function. researchgate.net

Acetylation Reactions in Peptide Synthesis

Acetylation is a common derivatization reaction in peptide synthesis, often used to cap the N-terminus of the final peptide. cnr.it This involves adding an acetyl group (CH₃CO) to the free amino group at the N-terminus. In the context of SPPS, this is typically one of the final on-resin steps. After the last amino acid of the sequence has been coupled and its N-terminal Fmoc group has been removed, the resin-bound peptide is treated with an acetylating agent, such as acetic anhydride, often in the presence of a base like diisopropylethylamine (DIPEA). google.com

This N-terminal acetylation serves two main purposes:

It mimics the pyroglutamic acid (pGlu) residue found at the N-terminus of native GnRH, which is a cyclic structure that protects the peptide from degradation by aminopeptidases. mdpi.com

Care must be taken during synthesis, as residual acetic acid from other steps can cause unwanted acetylation side reactions on amino acid side chains. nih.gov

Introduction of Modifying Groups for Structure-Activity Probes

The development of potent GnRH agonists like Avorelin is a direct result of extensive SAR studies. researchgate.netuobaghdad.edu.iq These studies involve systematically introducing modifying groups into the native GnRH structure and evaluating the impact on biological activity. researchgate.net

Key modifications for GnRH analogs include:

Substitution at Position 6: Replacing the native Glycine (Gly) at position 6 with a bulky D-amino acid, such as D-Tryptophan (D-Trp) in Avorelin, is a cornerstone of agonist design. mdpi.comnih.gov This modification stabilizes a specific β-turn conformation required for high-affinity receptor binding and protects the peptide from enzymatic breakdown. mdpi.comresearchgate.net

Modification of the C-terminus: Replacing the C-terminal Glycine-amide of native GnRH with an ethylamide group (–NH-CH₂CH₃), as seen in Avorelin, enhances potency and prolongs the duration of action. researchgate.net

Process Optimization and Scalability in Laboratory Synthesis

The synthesis of Avorelin acetate, a potent gonadotropin-releasing hormone (GnRH) agonist, is a complex process that relies on methodical advancements in peptide chemistry to achieve the high purity and yield required for therapeutic applications. mdpi.comnih.gov The primary method for its production is Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized how peptides are made by immobilizing the growing peptide chain on an inert solid support. ambiopharm.comopenaccessjournals.com This approach facilitates the removal of excess reagents and byproducts through simple washing steps after each amino acid coupling cycle. ambiopharm.com However, the sequential nature of SPPS presents challenges, including incomplete reactions and peptide chain aggregation, which can significantly lower the final yield and purity, making process optimization essential. gyrosproteintechnologies.com

Modern laboratory synthesis of this compound and similar GnRH analogues focuses on enhancing the efficiency, speed, and sustainability of the SPPS process. Key areas of optimization include the use of advanced instrumentation, novel chemical reagents, and real-time process monitoring. These innovations are critical for transitioning from small-scale laboratory synthesis to scalable production. vapourtec.com

Optimization of Reaction Conditions

Several strategies have been developed to overcome common hurdles in SPPS, such as the difficult coupling of certain amino acids and the tendency for peptide chains to aggregate. sigmaaldrich.com Microwave-assisted SPPS is a significant advancement, using microwave energy to accelerate both the deprotection and coupling steps of the synthesis cycle. asymchem.commdpi.com This technique reduces reaction times, often improves the purity of the crude peptide, and is particularly effective for synthesizing complex or long peptide sequences. asymchem.combiotage.com

The choice of solvents and reagents also plays a crucial role in optimization. There is a growing trend towards "Green Solid-Phase Peptide Synthesis" (GSPPS), which seeks to replace hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally friendly alternatives. nih.gov Studies have explored binary solvent systems, such as mixtures of dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate or cyclopentanone, which can maintain high synthesis efficiency while improving the sustainability of the process. unifi.it

Scalability and Purification

For this compound to be produced on a larger scale, the synthesis and purification methods must be both efficient and scalable. Automated synthesizers equipped with features like continuous flow reactors represent a significant step up from traditional batch reactors, offering better mixing and heat transfer, which leads to more consistent product quality. vapourtec.comresearchgate.net

The final, and arguably most critical, stage is the purification of the crude peptide and its conversion to the acetate salt. Historically, this involved a multi-step process of purification via High-Performance Liquid Chromatography (HPLC), followed by a separate salt exchange step using ion-exchange chromatography. google.com This two-stage process can be complex, time-consuming, and may lead to product loss.

A major process optimization involves combining purification and salt formation into a single, streamlined step. Advanced reversed-phase HPLC (RP-HPLC) methods have been developed specifically for GnRH analogues. These methods utilize a mobile phase containing acetic acid, which allows for the simultaneous purification of the peptide and the in-situ formation of the desired acetate salt. google.commdpi.com This integrated approach is significantly more efficient, reduces processing time and cost, and is well-suited for large-scale industrial production, yielding a high-purity final product. google.com The use of Ultra-High Performance Liquid Chromatography (U(H)PLC) systems further enhances analytical scrutiny, ensuring the separation and control of any impurities. almacgroup.com

Below, interactive tables summarize key findings in the optimization and purification of synthetic peptides like this compound.

Table 1: Comparison of SPPS Optimization Techniques A summary of different approaches to optimize Solid-Phase Peptide Synthesis.

| Technique | Primary Advantage | Key Parameters & Reagents | Impact on Synthesis | Relevant Sources |

|---|---|---|---|---|

| Traditional SPPS | Well-established methodology | Fmoc/Boc protecting groups, coupling reagents (e.g., HBTU, DIC), DMF solvent. | Foundational but can be slow with challenges in aggregation and side reactions. | ambiopharm.comnih.gov |

| Microwave-Assisted SPPS (MA-SPPS) | Increased reaction speed and efficiency. | Standard SPPS reagents with applied microwave energy. | Reduces synthesis time significantly and can improve purity for difficult sequences. | asymchem.commdpi.combiotage.com |

| PAT-Integrated SPPS | Real-time process control and optimization. | In-line/at-line probes (Raman, Refractive Index). | Minimizes reagent/solvent use, reduces cycle times, and ensures reaction completion. | researchgate.netschmidt-haensch.comacs.org |

| Green SPPS (GSPPS) | Improved sustainability. | Greener solvents (e.g., DMSO/Ethyl Acetate), reduced reagent excess. | Reduces environmental impact without compromising peptide quality. | nih.govunifi.it |

Table 2: Purification Strategies for GnRH Analogue Acetates A comparison of methods for purifying the peptide and forming the final acetate salt.

| Method | Process Steps | Complexity & Time | Efficiency & Yield | Relevant Sources |

|---|---|---|---|---|

| Two-Step Purification & Salt Exchange | 1. RP-HPLC purification (often with TFA). 2. Anion-exchange chromatography to replace TFA with acetate. | High complexity, time-consuming, involves multiple lyophilization steps. | Potential for product loss during the second chromatography step. | google.compeptide.com |

| Integrated RP-HPLC Method | Single RP-HPLC purification step using a mobile phase containing acetic acid. | Low complexity, streamlined process, faster. | High efficiency and recovery rate, suitable for large-scale production. | google.commdpi.com |

Molecular Mechanisms of Action and Receptor Interactions of Avorelin Acetate

Gonadotropin-Releasing Hormone Receptor (GnRHR) Agonism

Avorelin (B1665850) acetate's primary mechanism of action is through its potent agonism at the GnRH receptor (GnRHR). patsnap.com The GnRHR is a member of the G-protein coupled receptor (GPCR) family, characterized by its seven transmembrane helices. genecards.org These receptors are primarily located on the surface of pituitary gonadotrope cells and play a crucial role in the reproductive system. patsnap.comgenecards.org

Molecular Binding to GnRHRs

As a GnRH analog, Avorelin acetate (B1210297) binds to GnRH receptors. ncats.iopatsnap.com This binding is competitive with the endogenous GnRH. organonpro.com The binding of GnRH agonists to the receptor can lead to growth inhibition in cells that express a sufficient number of these receptors on their surface. nih.gov The affinity of this binding is a critical determinant of the subsequent biological response.

Ligand-Receptor Complex Formation and Conformational Dynamics

Upon binding of an agonist like Avorelin acetate, the GnRH receptor undergoes a conformational change. sigmaaldrich.com This alteration in the receptor's three-dimensional structure is a pivotal step in initiating intracellular signaling. The stability and dynamics of the ligand-receptor complex influence the strength and duration of the downstream signals. The compactness of this complex can fluctuate, reflecting changes in the receptor's conformation. mdpi.com The formation of this active complex is essential for the subsequent activation of intracellular pathways. plos.org

Post-Binding Receptor Regulation and Signaling Pathways (Preclinical)

The interaction between this compound and the GnRHR triggers a cascade of intracellular events that ultimately modulate the secretion of gonadotropins.

Initial Stimulation of Gonadotropin Secretion

Similar to the natural GnRH, the initial binding of this compound to the GnRHR stimulates the synthesis and release of two key gonadotropins from the pituitary gland: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.com This initial agonistic action leads to a transient surge in the circulating levels of LH and FSH. nih.gov

Mechanisms of GnRHR Downregulation and Desensitization

Continuous or prolonged exposure to a GnRH agonist like this compound leads to a state of desensitization and downregulation of the GnRH receptors. patsnap.com This process is a key feature of its therapeutic action.

Desensitization: The gonadotrope cells become less responsive to the continuous stimulation by the agonist. patsnap.com This refractory state is a result of sustained activation of the signaling pathways. nih.gov

Downregulation: This involves a reduction in the number of GnRH receptors on the cell surface. d-nb.info Agonist-induced internalization, where the receptor-ligand complex is moved into the cell, is a potential mechanism contributing to this downregulation. nih.gov

This combined effect of desensitization and downregulation leads to a profound suppression of LH and FSH secretion. patsnap.com

Intracellular Signaling Cascades Triggered by this compound (e.g., G-protein coupling, second messenger activation)

The binding of this compound to the GnRHR activates intracellular signaling pathways through G-protein coupling. pressbooks.pub The GnRHR is primarily coupled to Gq/11-proteins. genecards.org

G-Protein Coupling and Second Messenger Activation:

G-Protein Activation: Upon agonist binding, the GnRHR activates the associated G-protein. sigmaaldrich.com This involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G-protein. umn.edu

Second Messenger Production: The activated Gα subunit, in turn, activates phospholipase C (PLC). umn.edu PLC catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). umn.edu

Downstream Effects:

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of calcium (Ca2+) into the cytosol. bmglabtech.com

DAG activates protein kinase C (PKC). nih.gov

The activation of these signaling pathways, including the mobilization of intracellular calcium and the activation of PKC, ultimately leads to the physiological responses of gonadotropin release. nih.govnih.gov Chronic stimulation, however, leads to the desensitization of these pathways. nih.gov

Interactive Data Table: Key Molecular Events in this compound's Mechanism of Action

| Step | Molecular Component | Action | Consequence |

| 1 | This compound & GnRHR | Binding | Formation of Ligand-Receptor Complex |

| 2 | Ligand-Receptor Complex | Conformational Change | Activation of G-protein |

| 3 | G-protein (Gq/11) | GDP to GTP Exchange | Activation of Phospholipase C (PLC) |

| 4 | Phospholipase C (PLC) | Hydrolysis of PIP2 | Production of IP3 and DAG |

| 5 | IP3 | Binds to ER Receptors | Release of intracellular Ca2+ |

| 6 | DAG | Activation of Protein Kinase C (PKC) | |

| 7 | Continuous Stimulation | GnRHR | Downregulation and Desensitization |

Preclinical Pharmacological Investigations of Avorelin Acetate

Non-Human Pharmacodynamics

The pharmacodynamic properties of avorelin (B1665850) acetate (B1210297) are centered on its potent interaction with GnRH receptors in the pituitary gland. As a "superagonist," it elicits a biphasic response characterized by initial stimulation followed by profound, long-term suppression of the reproductive endocrine axis.

The Hypothalamic-Pituitary-Gonadal (HPG) axis is the central regulatory pathway for reproduction and sex hormone production. It involves the pulsatile release of GnRH from the hypothalamus, which stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov These gonadotropins, in turn, act on the gonads (testes in males, ovaries in females) to stimulate the production of sex steroids, such as testosterone (B1683101) and estrogen. nih.gov

Preclinical studies in animal models demonstrate that GnRH agonists like avorelin acetate fundamentally alter this tightly regulated system. Upon initial administration, this compound binds strongly to pituitary GnRH receptors, mimicking the natural hormone and causing a transient surge in the release of LH and FSH. encyclopedia.pub This initial stimulatory phase is often referred to as a "flare" effect. However, the continuous presence of the potent agonist, unlike the natural pulsatile secretion of GnRH, leads to a state of pituitary desensitization. nih.gov This occurs through a process of receptor downregulation (a decrease in the number of GnRH receptors on the cell surface) and uncoupling of the receptors from their intracellular signaling pathways. nih.gov The result is a sustained failure of the pituitary to respond to further stimulation, leading to a sharp decline in the secretion of LH and FSH and, consequently, a state of medical castration. encyclopedia.pubnih.gov

In various preclinical species, such as rats and non-human primates, administration of GnRH agonists results in a predictable pattern of hormonal changes. Following the initial flare in LH and FSH, which can last for several days, circulating levels of these gonadotropins fall to very low or undetectable levels. nih.gov

This dramatic reduction in pituitary support leads directly to a profound suppression of gonadal steroidogenesis. In male rats, for example, serum testosterone levels initially rise in response to the LH surge before falling to levels equivalent to those seen after surgical castration. nih.gov Studies with other GnRH agonists have shown that continuous administration effectively maintains this suppressed state. nih.gov The suppression of FSH, while significant, is sometimes less pronounced than that of LH.

The table below illustrates the typical biphasic hormonal response observed in male animal models following the administration of a potent GnRH agonist.

| Time Point | LH Level (Relative to Baseline) | FSH Level (Relative to Baseline) | Testosterone Level (Relative to Baseline) |

| Baseline | 100% | 100% | 100% |

| Day 1-3 (Flare) | ▲ >200% | ▲ >150% | ▲ >150% |

| Week 1 | ▼ ~50% | ▼ ~70% | ▼ ~40% |

| Week 2-4 | ▼ <10% (Suppressed) | ▼ <20% (Suppressed) | ▼ <10% (Castrate Level) |

| Long-term | ▼ <10% (Sustained Suppression) | ▼ <20% (Sustained Suppression) | ▼ <10% (Sustained Suppression) |

| This table represents a generalized profile based on the known pharmacodynamics of GnRH superagonists in preclinical models. Specific values can vary by species and experimental conditions. |

The profound hormonal changes induced by this compound lead to significant and observable effects on target organs, primarily the pituitary and the gonads.

Pituitary Gland: In vivo studies in rats using other GnRH agonists have shown that continuous treatment leads to a decrease in GnRH binding sites in the pituitary. nih.gov This receptor downregulation is a key mechanism of the desensitization process. The pituitary gonadotrope cells become refractory to stimulation, effectively halting the synthesis and release of LH and FSH. nih.gov

Gonads (Testes/Ovaries): The primary function of the gonads—producing sex hormones and gametes—is highly dependent on stimulation by LH and FSH. The sustained suppression of these gonadotropins following treatment with a GnRH agonist leads to a shutdown of gonadal steroidogenesis. In male animals, this results in testicular atrophy, characterized by a reduction in the weight of the testes and accessory sex glands (e.g., prostate, seminal vesicles) due to the withdrawal of testosterone support. Histological examination of the testes in animal models treated with GnRH agonists reveals suppression of spermatogenesis. Similarly, in female animals, ovarian function ceases, leading to an anovulatory state and atrophy of the uterus and other estrogen-dependent tissues.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies are designed to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. While detailed, specific public data on this compound's pharmacokinetics are limited, the profile can be inferred from its nature as a peptide and from studies on similar GnRH analogues in animal models. researchgate.net

As a peptide-based drug, this compound is susceptible to degradation by proteases in the gastrointestinal tract. Therefore, oral bioavailability is expected to be very low. Preclinical studies with related GnRH agonists are conducted using parenteral routes of administration, such as intravenous, subcutaneous, or intramuscular injections. mdpi.com To achieve the continuous drug exposure necessary for pituitary desensitization, this compound is often formulated into sustained-release depot preparations.

Following administration, the drug is absorbed into the systemic circulation. Distribution studies with other peptide GnRH agonists, such as nafarelin (B1677618) acetate in rats and monkeys, show that these compounds are distributed throughout the body but tend to concentrate in organs with high blood flow and those expressing GnRH receptors, such as the pituitary gland. researchgate.net

The table below shows example pharmacokinetic parameters for the similar GnRH agonist, nafarelin acetate, in female rats, illustrating the type of data gathered in such preclinical studies.

| Parameter | Value | Species/Model |

| Plasma Half-life (t½) | 33.6 min | Female Rat |

| Systemic Clearance | 12.0 ml/min/kg | Female Rat |

| Data from a study on Nafarelin Acetate, a different GnRH agonist, presented for illustrative purposes of typical pharmacokinetic parameters in a rat model. researchgate.net |

The metabolism of peptide drugs like this compound primarily occurs through proteolysis (hydrolysis of peptide bonds) by peptidases that are widely distributed in various tissues and in the blood. nih.gov This process breaks the larger peptide down into smaller, inactive peptide fragments and constituent amino acids.

In preclinical species, the primary route of elimination is expected to be through metabolism rather than excretion of the intact drug. The resulting inactive metabolites are then typically cleared by the kidneys. Characterization in animal models involves identifying these smaller peptide fragments to confirm the metabolic pathway. This enzymatic degradation is a key reason why such drugs must be administered parenterally and often in protective depot formulations that release the drug slowly over time. nih.gov

Excretion Routes and Clearance Mechanisms in Animal Models

The elimination of a drug from the body is a critical pharmacokinetic parameter, encompassing metabolic transformation and excretion. Preclinical studies in various animal species, such as rats, dogs, and monkeys, are essential to understanding these pathways. For GnRH agonists similar to avorelin, excretion is known to occur through both renal (urine) and fecal routes, with the predominant pathway often varying between species. researchgate.net

Investigations into the excretion of radiolabeled analogs of GnRH provide insights into the likely routes for this compound. For instance, studies with the GnRH agonist nafarelin acetate revealed distinct excretion profiles in different species. In rhesus monkeys, the primary route of elimination for nafarelin-associated radioactivity was urinary, with a urine-to-feces ratio of 4:1. researchgate.net Conversely, in rats, the fecal route was predominant, with a urine-to-feces ratio of 1:3. researchgate.net Such species-specific differences are common and highlight the importance of multi-species preclinical testing to predict human pharmacokinetics. nih.govnih.gov

| Parameter | Animal Model | Finding | Source |

| Excretion Ratio (Urine:Feces) | Rhesus Monkey | 4:1 (Primarily Urinary) | researchgate.net |

| Excretion Ratio (Urine:Feces) | Rat | 1:3 (Primarily Fecal) | researchgate.net |

| Major Excretion Route | Dog | Primarily Urinary | nih.gov |

| Biliary Excretion | Rat | Approximately 50% of an intravenous dose excreted in bile | nih.gov |

| This table presents representative excretion data for GnRH agonists, illustrating the expected species-dependent variability for compounds like this compound. |

Target Engagement Studies in Preclinical Models

Target engagement studies are crucial to confirm that a drug candidate interacts with its intended molecular target in a biological system, which is a prerequisite for its pharmacological effect. giffordbioscience.compelagobio.com For this compound, the target is the GnRH receptor. nih.gov These studies bridge the gap between in vitro biochemical activity and in vivo efficacy by providing direct evidence of the drug-target interaction in complex physiological environments. nih.gov

The fundamental mechanism of action for LHRH agonists like avorelin involves binding to GnRH receptors on pituitary gonadotroph cells. nih.govsygnaturediscovery.com Continuous stimulation of these receptors leads to their downregulation and desensitization, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov This "medical castration" effect is the therapeutic goal in hormone-dependent conditions. Preclinical target engagement studies aim to quantify this interaction and its downstream consequences.

Before testing in live animals, in vitro assays are used to characterize the binding of this compound to its target. These assays are performed using isolated proteins, cell lysates, or intact cells from non-human species.

Radioligand Binding Assays: A classic and powerful method to determine the affinity of a compound for its receptor is the competitive radioligand binding assay. nih.gov In this setup, membranes prepared from tissues rich in GnRH receptors (e.g., rat pituitary glands) are incubated with a fixed concentration of a radiolabeled GnRH analog (like [¹²⁵I]buserelin) and varying concentrations of the unlabeled test compound, such as avorelin. frontiersin.org Avorelin will compete with the radioligand for binding to the GnRH receptor. By measuring the displacement of the radioactive signal, the binding affinity (expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of avorelin can be accurately determined. frontiersin.org

Cellular Thermal Shift Assay (CETSA): Modern techniques like CETSA offer the ability to confirm target engagement in a more physiological context, such as within intact cells or cell lysates, without requiring modification of the compound. selvita.comnih.gov The principle of CETSA is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. creative-biolabs.com To assess avorelin's engagement, pituitary cells could be treated with the compound and then heated. The amount of non-denatured, soluble GnRH receptor remaining at different temperatures would be quantified and compared to untreated cells. A shift in the melting curve to a higher temperature in the presence of avorelin provides direct evidence of target engagement in the cellular environment. creative-biolabs.com

Confirming that a drug engages its target within a living organism is a critical step in preclinical development. nih.govnih.gov In vivo target engagement studies for this compound would typically be conducted in rodent or non-rodent animal models.

Receptor Occupancy (RO) Studies: Ex vivo and in vivo receptor occupancy assays are used to quantify the percentage of GnRH receptors that are bound by avorelin at a given dose and time. pelagobio.com In a typical ex vivo study, animals are administered different doses of avorelin. At a specific time point, the animals are euthanized, and the pituitary gland is harvested. The tissue is then processed, and the level of receptor occupancy is measured by incubating the tissue with a radiolabeled GnRH ligand. The reduction in radioligand binding in tissues from drug-treated animals compared to vehicle-treated animals indicates the degree of receptor occupancy by avorelin. nih.gov This methodology provides a direct link between drug exposure in the plasma and the extent of target engagement in the tissue of interest. pelagobio.com

Pharmacodynamic Biomarker Analysis: The functional consequence of GnRH receptor engagement is the suppression of gonadotropins and sex steroids. nih.gov Therefore, measuring downstream pharmacodynamic (PD) biomarkers in animal models serves as an indirect but vital confirmation of target engagement. In preclinical studies with LHRH agonists in male rats, the initial binding to the GnRH receptor causes a transient surge in LH and testosterone, followed by a profound and sustained suppression of these hormones to castration levels with chronic administration. nih.gov Monitoring the time course and magnitude of these hormonal changes provides robust in vivo evidence of target engagement and its pharmacological effect.

Quantitative assessment is key to building a comprehensive understanding of a drug's dose-response relationship. These assessments in non-human tissues allow for the correlation of binding affinity, receptor occupancy, and the ultimate pharmacological response.

Receptor Binding Affinity: As described in section 4.3.1, competitive binding assays using pituitary tissues from preclinical species like rats provide quantitative measures of binding affinity. The resulting IC50 or Ki values are crucial for comparing the potency of different GnRH analogs and for guiding lead optimization. A lower Ki value indicates a higher binding affinity for the receptor.

| Compound | Animal Tissue | Assay Type | Binding Affinity (Ki) | Source |

| GnRH Antagonist Analog | Rat Brain Tissue | Competitive Autoradiography vs [¹²⁵I]buserelin | Nanomolar (nM) range | frontiersin.org |

| This compound (Hypothetical) | Rat Pituitary Membranes | Radioligand Competition Assay | Expected in low nM range | nih.govsygnaturediscovery.com |

| This table illustrates the type of quantitative data obtained from in vitro receptor binding studies. Avorelin, as a potent agonist, is expected to have a high binding affinity (low nanomolar Ki value). |

Target Occupancy Quantification: Ex vivo receptor occupancy studies provide a quantitative measure of target engagement as a function of drug dose. By analyzing pituitary tissues from animals treated with a range of this compound doses, a dose-occupancy curve can be generated. This allows researchers to determine the dose required to achieve a certain percentage of receptor occupancy (e.g., 50% or 90%). This information is invaluable for predicting therapeutically effective doses in humans. pelagobio.com

| Dose of Avorelin (Hypothetical) | Animal Model | Target Tissue | Receptor Occupancy (%) | Source |

| Low Dose | Rat | Pituitary Gland | 25% | pelagobio.comnih.gov |

| Medium Dose | Rat | Pituitary Gland | 60% | pelagobio.comnih.gov |

| High Dose | Rat | Pituitary Gland | 95% | pelagobio.comnih.gov |

| This table provides a hypothetical example of results from an ex vivo receptor occupancy study, demonstrating a typical dose-dependent increase in target engagement. |

Structure Activity Relationship Sar Studies of Avorelin Acetate

Identification of Key Structural Determinants for GnRHR Binding Affinity

The binding affinity of avorelin (B1665850) acetate (B1210297) to the gonadotropin-releasing hormone receptor (GnRHR) is significantly influenced by key structural features that distinguish it from the native GnRH peptide. SAR studies have identified two principal modifications as critical determinants for this high-affinity interaction.

The first and most crucial modification is the substitution of the glycine (B1666218) (Gly) residue at position 6 with a D-amino acid. oncohemakey.comresearchgate.net In avorelin, this position is occupied by D-2-naphthylalanine. This substitution is paramount for several reasons. It promotes and stabilizes a specific folded conformation, known as a βII'-type turn, which is the preferred conformation for receptor engagement. oncohemakey.comcabidigitallibrary.org This turn brings the N-terminus and C-terminus of the peptide into proximity, a spatial arrangement essential for optimal interaction with the GnRHR. oncohemakey.comnih.gov The substitution of Gly6 with a D-amino acid with a bulky hydrophobic side chain, such as D-tryptophan or D-2-naphthylalanine, further enhances binding affinity. oncohemakey.com This structural change overcomes the otherwise deleterious effects on binding affinity that substitutions at other positions, like Arg8, might cause. oup.com

Together, these structural determinants—the D-amino acid at position 6 inducing a critical β-turn and the C-terminal ethylamide providing stability and enhanced hydrophobic interaction—are responsible for the high binding affinity of avorelin acetate to the GnRHR. oncohemakey.commdpi.com

Elucidation of Structural Motifs Influencing Agonist Potency and Efficacy

The remarkable potency and efficacy of this compound as a GnRH agonist are directly linked to the same structural motifs that enhance its binding affinity: the D-amino acid substitution at position 6 and the C-terminal ethylamide modification. oncohemakey.com

The substitution of Gly6 with a D-amino acid, specifically D-2-naphthylalanine in avorelin, is a primary driver of its superagonist activity. nih.gov This modification not only stabilizes the bioactive conformation for receptor binding but also confers significant resistance to enzymatic degradation. oncohemakey.comnih.gov Native GnRH is rapidly cleaved by endopeptidases at the Gly6-Leu7 bond, leading to a very short biological half-life of only 2-4 minutes. oncohemakey.comobgynkey.com By replacing glycine at this position, avorelin is protected from this primary cleavage site, dramatically increasing its stability and duration of action. nih.govuq.edu.au This prolonged presence allows for sustained receptor occupancy and activation, leading to a more potent and prolonged biological response. obgynkey.comuliege.be

The C-terminal modification from Gly-NH2 to an N-ethylamide group further contributes to the molecule's stability and potency. oncohemakey.commdpi.com This change protects the peptide from carboxypeptidase enzymes, which would otherwise cleave the C-terminal end. oncohemakey.com This increased resistance to degradation, combined with the protection at position 6, results in a molecule with a significantly longer half-life than native GnRH. obgynkey.com The combination of a D-amino acid at position 6 and an ethylamide at the C-terminus has a multiplicative effect on the analog's potency and efficacy. mdpi.com

These two structural motifs work in concert to create a "superagonist." The molecule binds to the GnRHR with high affinity, and due to its enhanced stability, it remains at the receptor for a longer period, leading to sustained stimulation. This prolonged activation ultimately causes a paradoxical downregulation and desensitization of the GnRH receptors, which is the basis for its therapeutic effects. mdpi.com

Impact of Amino Acid Substitutions and Terminal Modifications on Biological Activity

The biological activity of GnRH analogs is highly sensitive to amino acid substitutions and terminal modifications, a principle that underscores the development of superagonists like avorelin. The native GnRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) has been systematically altered to enhance its therapeutic properties. nih.gov

Position 6 Substitution: The most impactful modification is the replacement of the achiral glycine at position 6 with a chiral D-amino acid. oncohemakey.com This single change dramatically increases potency. For instance, substituting Gly6 with D-Ala6 increases potency to 350-400% of native GnRH, whereas the corresponding L-Ala6 substitution results in a peptide with only 4% of the native activity. nih.gov The use of D-amino acids with bulky, hydrophobic side chains, such as D-Tryptophan (in Triptorelin), D-Leucine (in Leuprolide), or D-2-Naphthylalanine (in Nafarelin (B1677618) and Avorelin), further enhances receptor binding affinity and metabolic stability. oncohemakey.comnih.govjmolbiochem.com This substitution is crucial for stabilizing the βII'-type turn conformation necessary for receptor interaction and for protecting against enzymatic cleavage. oncohemakey.comcas.cn

C-Terminal Modification: The C-terminus of native GnRH ends in a glycinamide (B1583983) (Gly10-NH2). Replacing this with an N-ethylamide group, as seen in avorelin, buserelin, and deslorelin, protects the molecule from carboxypeptidase degradation and increases hydrophobicity, contributing to stronger receptor binding. oncohemakey.commdpi.commdpi.com Analogs featuring both the D-amino acid substitution at position 6 and the C-terminal ethylamide modification, such as avorelin, exhibit a synergistic increase in potency, often 50 to 200 times greater than native GnRH. mdpi.comobgynkey.commdpi.com

Other Positions:

N-Terminus: The N-terminal residues, particularly pyroglutamic acid (pGlu) at position 1 and histidine at position 2, are critical for receptor activation. researchgate.netoup.comujms.net Modifications in this region, especially in combination with changes at position 6, often lead to the development of GnRH antagonists rather than agonists. oncohemakey.comresearchgate.net

Position 8: The Arginine (Arg) at position 8 in mammalian GnRH is important for high-affinity binding to the mammalian GnRH receptor. oup.comnih.gov Substituting Arg8 with a neutral amino acid can result in lower binding potency. oup.com

The following table summarizes the relative potencies of various GnRH analogs based on their structural modifications, illustrating the profound impact of these changes.

| Compound Name | Position 6 Substitution | C-Terminal Modification | Relative Potency (Native GnRH = 1) |

| Native GnRH | Glycine | Gly-NH2 | 1 |

| Leuprolide | D-Leucine | Ethylamide | ~50-100 |

| Buserelin | D-Serine (tBu) | Ethylamide | ~50-100 |

| Triptorelin | D-Tryptophan | Gly-NH2 | ~100 |

| Avorelin | D-2-Naphthylalanine | Ethylamide | High (Superagonist) |

| Goserelin (B1671991) | D-Serine (tBu) | Aza-Gly-NH2 | High (Superagonist) |

Note: Relative potencies are approximate and can vary based on the assay system. Data compiled from multiple sources. mdpi.commdpi.comresearchgate.net

These SAR findings demonstrate that specific, targeted modifications at positions 6 and 10 are the primary drivers behind the transformation of the short-lived native GnRH into a potent and durable superagonist like this compound.

Rational Design Principles for Novel this compound Derivatives with Modified Activity

The rational design of new derivatives of this compound and other GnRH analogs is built upon the foundational principles established through decades of structure-activity relationship studies. The primary goal is to create molecules with tailored properties, such as enhanced potency, improved stability, or altered function (e.g., creating antagonists from an agonist scaffold).

Key design principles include:

Stabilizing the Bioactive Conformation: The understanding that a β-II' type turn is essential for receptor binding and activation is a cornerstone of GnRH analog design. oncohemakey.comacs.org The incorporation of a D-amino acid at position 6 is the most effective way to stabilize this turn. uq.edu.auacs.org Future designs could explore novel, non-natural D-amino acids or other chemical motifs that can more rigidly enforce this conformation, potentially leading to even higher binding affinity and potency. mdpi.comacs.org Cyclization of the peptide is another strategy used to restrict conformational flexibility and mimic the bioactive turn, which has been shown to produce potent analogs. acs.orgfigshare.comacs.org

Enhancing Metabolic Resistance: The vulnerability of native GnRH to peptidase degradation at the 5-6, 6-7, and 9-10 bonds has driven the key modifications in superagonists. nih.govobgynkey.com Rational design focuses on protecting these cleavage sites. The D-amino acid at position 6 prevents endopeptidase action, while C-terminal modifications like the N-ethylamide in avorelin block carboxypeptidases. oncohemakey.comobgynkey.com Further derivatization could involve incorporating non-peptidic bonds (peptidomimetics) or novel chemical groups like aza-glycine to further enhance stability and prolong half-life. oncohemakey.com

Modulating Receptor Interaction and Function: While avorelin is a potent agonist, the same GnRH scaffold can be used to design antagonists. This is typically achieved by introducing multiple substitutions, particularly at the N-terminal positions (1, 2, and 3) in addition to position 6. oncohemakey.comresearchgate.net These N-terminal modifications allow the molecule to bind to the receptor with high affinity but prevent it from inducing the conformational change necessary for activation. oup.com Therefore, a key principle in rational design is understanding which residues are critical for binding versus which are critical for activation. For example, His2 and Trp3 are known to be crucial for agonist activity, while Arg8 is key for binding. nih.govoup.com

Optimizing Physicochemical Properties: Beyond biological activity, rational design aims to improve properties like solubility and bioavailability. Strategies such as glycosylation (attaching sugar moieties) and lipidation (attaching fatty acids) are being explored to modify the pharmacokinetic profile of GnRH analogs. uq.edu.au For example, conjugating GnRH analogs to other molecules, such as anthraquinones, has been used to design compounds for targeted drug delivery to cancer cells expressing the GnRH receptor. mdpi.comnih.gov Methylation of specific residues, such as the D-Trp6 in triptorelin, has also been investigated as a means to create derivatives with modified anti-proliferative activity. nih.govjmolbiochem.com

By applying these principles, scientists can systematically modify the structure of avorelin and other GnRH peptides to develop novel derivatives with finely tuned biological and pharmacological profiles for a range of therapeutic applications. nih.gov

Analytical Methodologies for Avorelin Acetate Research and Development

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of analytical chemistry for peptide pharmaceuticals, enabling the separation of Avorelin (B1665850) acetate (B1210297) from closely related impurities and formulation excipients.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the principal technique for assessing the purity and quantifying Avorelin acetate. The development of a stability-indicating HPLC method is a critical step, ensuring that the method can resolve the parent peptide from any potential degradation products or process-related impurities.

Method development for a peptide like this compound typically involves the systematic optimization of several key parameters:

Stationary Phase: A C18 stationary phase is most commonly used for peptide analysis, offering the necessary hydrophobicity to retain and separate the analyte and related impurities.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component (often water with an ion-pairing agent like trifluoroacetic acid (TFA)) and an organic solvent (typically acetonitrile). A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively elute the peptide and all related substances from the column.

Detection: UV detection is standard, with monitoring at a wavelength around 220 nm or 280 nm, where the peptide bond or aromatic amino acid residues absorb light.

Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines. Validation ensures the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 1: Typical Validation Parameters for an this compound HPLC Assay

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | The analyte peak is free of interference from excipients, impurities, or degradation products. | Confirms the method accurately measures only the intended analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Establishes a proportional relationship between detector response and concentration. |

| Accuracy | 98.0% to 102.0% recovery for the API. | Measures the closeness of the test results to the true value. |

| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Demonstrates the consistency of results under various conditions. |

| LOD / LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) | Defines the lowest concentration of analyte the method can reliably detect and quantify. |

| Robustness | No significant impact on results from minor changes in method parameters (e.g., pH, flow rate). | Assesses the method's reliability during normal use. |

Gel Permeation Chromatography (GPC) for Polymer Characterization in Formulations

For sustained-release formulations of this compound, which may encapsulate the peptide in a polymeric matrix, Gel Permeation Chromatography (GPC) is an indispensable tool. GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. nih.gov

This technique is not used to analyze the peptide itself but rather to characterize the polymer used as the delivery vehicle. nih.govjove.com The molecular weight and molecular weight distribution of the polymer are critical quality attributes that directly influence the drug release profile and degradation kinetics of the formulation. GPC provides essential data on:

Average molecular weights (Mn, Mw)

Polydispersity index (PDI), a measure of the breadth of the molecular weight distribution

By monitoring these polymer characteristics, GPC ensures batch-to-batch consistency of the formulation's performance. nih.govnih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide complementary information to chromatography, focusing on structural confirmation and straightforward concentration measurements.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this compound in solution, particularly for bulk drug substance and in-process control. The method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species.

The procedure involves scanning a solution of this compound across the UV-visible spectrum to identify the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve.

Table 2: Example of Linearity Data for this compound by UV-Vis Spectrophotometry

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 10 | 0.152 |

| 20 | 0.305 |

| 40 | 0.611 |

| 60 | 0.915 |

| 80 | 1.220 |

| Correlation Coefficient (r²) | 0.9998 |

Mass Spectrometry (MS) for Structural Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS is critical for unequivocal structural confirmation. By measuring the molecular weight of the peptide with high accuracy, it confirms the primary amino acid sequence.

When coupled with liquid chromatography (LC-MS), it becomes an unparalleled tool for impurity profiling. bioanalysis-zone.comresearchgate.net LC-MS can detect, identify, and quantify impurities, even at trace levels. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This allows for the precise identification of unknown impurities and degradation products by revealing their amino acid sequence or the nature of chemical modifications. bioanalysis-zone.com This level of detailed analysis is essential for ensuring the safety and quality of the drug substance. researchgate.net

Advanced Analytical Techniques for Bioanalysis in Preclinical Samples

To understand the pharmacokinetic profile of this compound, highly sensitive and selective analytical methods are required to measure its concentration in complex biological matrices like plasma or tissue from preclinical studies. nih.gov Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. researchgate.net

The bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering components from the biological sample. researchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or the more selective solid-phase extraction (SPE). researchgate.net

Chromatographic Separation: An optimized HPLC or UPLC (Ultra-High-Performance Liquid Chromatography) method is used to separate this compound from endogenous matrix components.

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode. This technique is highly selective and sensitive, as it monitors a specific fragmentation transition from a precursor ion (the intact peptide) to a product ion. This specificity allows for accurate quantification even at the very low concentrations typically found in preclinical pharmacokinetic studies. bioanalysis-zone.com

The method must be fully validated according to regulatory guidelines, focusing on parameters such as selectivity, sensitivity (LLOQ), accuracy, precision, matrix effect, and stability in the biological matrix. nih.govbioanalysisforum.jp

Table 3: Common Sample Preparation Techniques for Bioanalysis of Peptides

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Simple, fast, and inexpensive. researchgate.net | Less clean extract, potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | The analyte is partitioned into an immiscible organic solvent based on its solubility. | Cleaner extract than PPT, can be selective. | Can be labor-intensive, requires solvent optimization. |

| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent. | Provides the cleanest extracts, high recovery, reduces matrix effects. chromatographyonline.com | More complex and costly than PPT or LLE. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the precise quantification of pharmaceutical compounds, such as this compound, within complex biological samples like plasma, serum, or tissue homogenates. This methodology combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it indispensable in pharmacokinetic and metabolic studies.

The fundamental principle of an LC-MS/MS method for this compound would involve several key stages. Initially, the compound is extracted from the biological matrix, a critical step to remove interfering endogenous components like proteins and phospholipids. Common extraction techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method is optimized to ensure high recovery of this compound and to minimize matrix effects, which can suppress or enhance the analyte's signal and compromise data accuracy.

Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A specific column, typically a reversed-phase C18 column, is used to separate this compound from other remaining components based on its physicochemical properties. The mobile phase composition and gradient are meticulously optimized to achieve a sharp, symmetrical peak with a reproducible retention time, ensuring separation from any potential interferences.

The eluent from the LC system is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged parent ions of this compound. These parent ions are selected in the first quadrupole of the mass spectrometer and fragmented in a collision cell. Specific product ions, which are characteristic fragments of this compound, are then monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for the accurate quantification of the analyte even at very low concentrations. An internal standard, often a stable isotope-labeled version of this compound, is typically used to correct for variability during sample preparation and analysis.

While specific parameters for this compound are not publicly available, a typical LC-MS/MS method for a similar peptide would be developed and validated as shown in the hypothetical data below.

Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC System | UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition | Parent Ion (m/z) → Product Ion (m/z) (Hypothetical) |

| Internal Standard | Stable Isotope-Labeled Avorelin |

Method Validation for Reproducibility and Accuracy in Research Settings

For any LC-MS/MS method to be utilized in research and development, particularly for regulatory submissions, it must undergo a rigorous validation process to demonstrate its reliability, reproducibility, and accuracy. ich.orgnih.goveuropa.eufda.gov This validation is conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.goveuropa.eu The primary objective is to ensure that the analytical method is suitable for its intended purpose. europa.eu

The validation process assesses several key parameters:

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify this compound in the presence of endogenous matrix components, metabolites, and other potential interferences. fda.gov This is typically evaluated by analyzing blank matrix samples from multiple sources.

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the degree of scatter between repeated measurements. nih.gov These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day). nih.gov Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification) of the nominal concentration.

Linearity and Range: The calibration curve must demonstrate a linear relationship between the instrument response and the concentration of this compound over a specified range. A correlation coefficient (r²) of ≥0.99 is generally required.

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. chromatographyonline.com It is a critical parameter in LC-MS/MS to ensure that matrix variability does not affect quantification.

Stability: The stability of this compound must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term stability at room temperature, and long-term stability at storage temperature (e.g., -80°C).

The successful validation of these parameters ensures that the analytical method produces reliable data for pharmacokinetic analysis and other research applications.

Illustrative Method Validation Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

|---|---|

| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |

| Precision (CV%) | ≤15% (≤20% at LLOQ) |

| Linearity (r²) | ≥0.99 |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

| Stability | Analyte concentration within ±15% of the baseline value |

Advanced Formulation Research for Controlled Release of Avorelin Acetate

Polymeric Depot Systems for Sustained Release

Biodegradable polymers are the cornerstone of long-acting injectable depot systems for peptide drugs like Avorelin (B1665850) acetate (B1210297). These polymers form a matrix that encapsulates the drug, releasing it gradually as the polymer degrades in vivo. The most extensively studied polymers for this purpose are polylactic-co-glycolic acid (PLGA) and polylactic acid (PLA).

Polylactic-co-glycolic Acid (PLGA) Formulations

PLGA is a biocompatible and biodegradable copolymer approved by the U.S. FDA for use in various drug delivery systems. nih.gov Its degradation rate can be precisely controlled by altering the ratio of its constituent monomers, lactic acid and glycolic acid, as well as its molecular weight and polymer end-cap structure (ester or acid). nih.gov This tunability makes PLGA an ideal candidate for developing formulations with specific release durations.

Research into PLGA-based systems for LHRH agonists, which serves as a model for Avorelin acetate, has shown that a higher glycolic acid content leads to faster degradation and drug release, while a higher lactic acid content results in a slower release profile. nih.govkinampark.com For instance, a 75:25 lactide-to-glycolide ratio is often used to achieve a near-zero-order release over a one-month period. kinampark.com The end group of the polymer also plays a critical role; PLGA with an ester end cap degrades more slowly than its acid-capped counterpart, delaying the onset of bulk erosion. nih.gov

Polylactic Acid (PLA) Formulations

Polylactic acid (PLA) is another biodegradable polyester (B1180765) used for sustained-release drug delivery. Compared to PLGA, PLA is more hydrophobic and degrades at a slower rate, making it suitable for formulations intended for longer durations, such as 3-month or 6-month depots. kinampark.com The degradation of PLA is slower due to the absence of the more hydrophilic glycolic acid monomer.

Formulation development with PLA follows similar principles to PLGA. Studies on leuprolide acetate have demonstrated that using PLA with a specific molecular weight can achieve a sustained release profile for up to three months. kinampark.comnih.gov The choice between PLA and PLGA, or a specific grade of either polymer, is a critical formulation decision dictated by the target release duration for this compound.

Microparticle and Microsphere Technologies

The most common approach for creating polymeric depot systems is the formulation of the drug into microparticles or microspheres. nih.gov These are small, spherical particles, typically in the size range of 10-100 µm, which can be suspended in an aqueous vehicle and administered via injection. elsevierpure.com

| Parameter | Influence on Microsphere Properties | Research Finding Example (LHRH Agonists) |

| Polymer Type (PLA vs. PLGA) | Determines the overall release duration. | PLA is used for 3-month depots, while PLGA (75:25) is common for 1-month depots. kinampark.com |

| Lactide:Glycolide (B1360168) Ratio (PLGA) | Modulates the degradation rate and release kinetics. | Higher glycolide content accelerates degradation and drug release. kinampark.com |

| Molecular Weight | Higher molecular weight generally leads to slower degradation and release. | An initial lag phase in polymer degradation increases with higher molecular weight. kinampark.com |

| Particle Size | Affects injectability and can influence the initial burst release. | Larger microspheres (33 µm) showed longer testosterone (B1683101) suppression than smaller ones (15 µm). nih.gov |

| Encapsulation Method | Impacts drug loading and encapsulation efficiency. | Modified w/o/w methods are needed to achieve high entrapment efficiency for peptides. kinampark.com |

Lipid-Based Delivery Systems for Controlled Release

While polymeric systems are well-established, lipid-based delivery systems represent an alternative and emerging platform for the controlled release of peptides. These systems utilize biocompatible lipids to encapsulate drugs, offering advantages such as low toxicity and versatility in incorporating both hydrophilic and lipophilic compounds. nih.govnih.gov

For hydrophilic peptides like this compound, encapsulation into a lipid matrix can be challenging. One advanced approach is the use of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). researchgate.net SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these particles that incorporate liquid lipids, creating an imperfect crystal structure that can accommodate higher drug loads and reduce drug expulsion during storage. researchgate.netgattefosse.com

Research on encapsulating the LHRH agonist leuprolide into SLNs and NLCs has demonstrated the feasibility of this approach. researchgate.net To improve the encapsulation of the hydrophilic peptide, a technique known as hydrophobic ion pairing can be employed, where the peptide is complexed with a lipophilic counter-ion (like sodium docusate) to increase its lipophilicity before encapsulation. researchgate.netgattefosse.com Studies have shown that this method can lead to high encapsulation efficiencies of over 80% in both SLNs and NLCs. researchgate.net

The release of the peptide from these lipid nanoparticles is a key area of investigation. The platelet-like structure of some SLNs and NLCs can result in a large surface area, potentially leading to a significant initial burst release. researchgate.netgattefosse.com Therefore, optimizing the lipid composition and the stability of the hydrophobic ion pair is critical to achieving a sustained release profile suitable for a long-acting this compound formulation. researchgate.net

In Vitro Release Profiling Methodologies for Formulations

In vitro release testing is an essential tool in the development of controlled-release formulations. It is used for formulation screening, quality control, and to provide insights into the in vivo performance of the product. researchgate.net For long-acting depot systems like this compound microspheres, which release the drug over weeks or months, real-time release testing is impractical for routine quality control. This has led to the development of various accelerated and compendial testing methods.

Common methodologies for testing microsphere formulations include:

Sample-and-Separate Method: This involves incubating the microspheres in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C in a shaking water bath or on a rotary shaker. researchgate.netnih.gov At predetermined time points, samples of the medium are withdrawn, and the drug concentration is measured, typically by High-Performance Liquid Chromatography (HPLC). The entire medium may be replaced at each time point to maintain sink conditions. researchgate.net

Continuous Flow (USP Apparatus 4): This method uses a flow-through cell to hold the sample, with the release medium continuously pumped through it. nih.govnih.gov This setup provides well-defined hydrodynamics, minimizes issues with microsphere aggregation, and is considered highly reproducible, making it suitable for quality control. nih.gov

Dialysis Method: The formulation can be placed in a dialysis bag with a specific molecular weight cutoff, which is then immersed in the release medium. globalresearchonline.net The drug release is measured by sampling the external medium. This method is particularly useful for lipid-based nanoparticles.